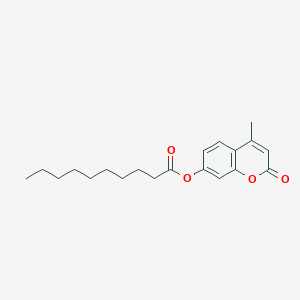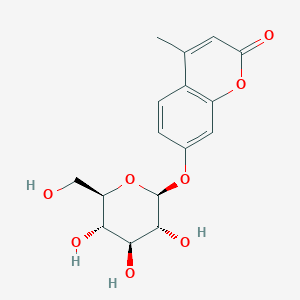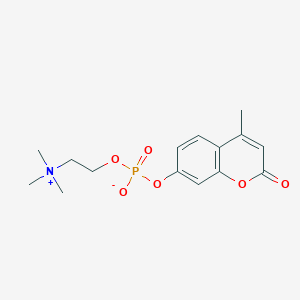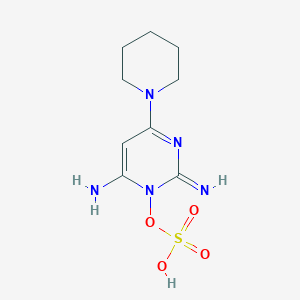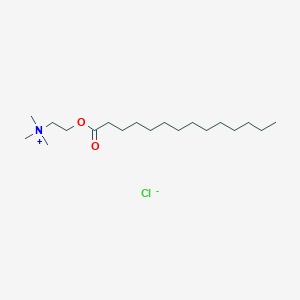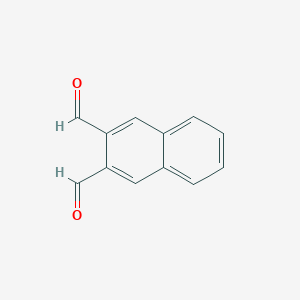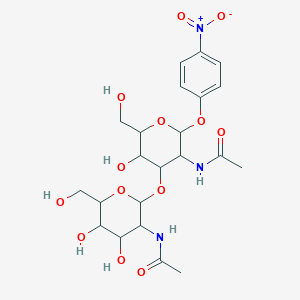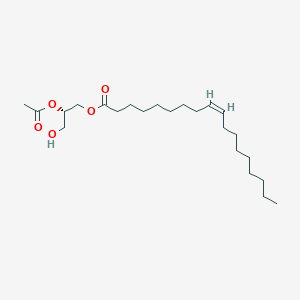
1-Oleoyl-2-acetyl-sn-glycerol
Vue d'ensemble
Description
Synthesis Analysis
OAG has been synthesized through various chemical and enzymatic methods. The selective synthesis of similar structured triglycerides, like 1,3-oleoyl-2-palmitoylglycerol, involves a two-step process employing sn1,3-regiospecific lipases, highlighting the potential for synthesizing OAG through precise enzymatic processes to achieve high yields and purity (Schmid et al., 1999).
Molecular Structure Analysis
The crystal structure of similar mixed-chain triacylglycerols has been determined, providing insights into the molecular arrangement of OAG. For instance, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol reveals a trilayer arrangement with significant implications for understanding OAG's molecular structure (Goto et al., 1992).
Chemical Reactions and Properties
OAG and similar compounds are known to mimic the action of tumor-promoting phorbol esters in various cell types, including their effects on fatty acid synthesis and enzyme activation. These properties are crucial for understanding the biochemical pathways influenced by OAG (Bijleveld et al., 1988).
Physical Properties Analysis
The physical behavior of mixed-chain diacylglycerols, like 1-stearoyl-2-oleoyl-sn-glycerol, shows marked polymorphism due to chain packing difficulties. This suggests that OAG could exhibit similar polymorphism and phase behavior, with implications for its physical properties and interactions with biological membranes (Di & Small, 1993).
Chemical Properties Analysis
The chemical properties of OAG, particularly its role as a DAG analog, have been extensively studied. OAG is known to stimulate the formation of phosphatidylinositol 4-phosphate in intact human platelets, illustrating its impact on phosphoinositide metabolism and signaling pathways (de Chaffoy de Courcelles et al., 1984). Additionally, its ability to stimulate superoxide generation from human neutrophils further demonstrates its biological activity and potential for research in cellular signaling and immune responses (Fujita et al., 1984).
Applications De Recherche Scientifique
Cellular Enzyme Induction : OAG has been shown to induce ornithine decarboxylase activity in isolated mouse epidermal cells, suggesting its role in enzyme regulation (Sasakawa, Ishii, Yamamoto, & Kato, 1985).
Effects on Fatty Acid Synthesis : In isolated rat liver cells, OAG exhibited a contrasting effect compared to phorbol esters, depressing the rate of de novo fatty acid synthesis and acetyl-CoA carboxylase activity (Bijleveld, Geelen, Houweling, & Vaartjes, 1988).
Calcium Influx in Cells : Research on neuroblastoma x glioma hybrid NG108-15 cells indicates that OAG can induce an increase in intracellular Ca2+ concentration, mediated by the influx of extracellular Ca2+ through voltage-sensitive Ca2+ channels (Osugi, Imaizumi, Mizushima, Uchida, & Yoshida, 1986).
Ion Channel Activation : OAG has been found to activate non-selective cationic channels in mouse intestinal myocytes, which are independent of protein kinase C mechanisms (Sakamoto et al., 2008).
Influence on Growth Factor Binding : In rat pancreatic acini, OAG inhibited the binding of epidermal growth factor, displaying distinct actions from other known activators of protein kinase C in pancreatic acinar cells (Brockenbrough & Korc, 1987).
Phosphatidylinositol Formation : It has been reported that OAG stimulates the formation of phosphatidylinositol 4-phosphate in human platelets, hinting at its role in receptor-mediated platelet activation (de Chaffoy de Courcelles, Roevens, & van Belle, 1984).
Superoxide Generation in Neutrophils : OAG is known to induce superoxide production in human neutrophils, a process possibly involving protein kinase C (Fujita, Irita, Takeshige, & Minakami, 1984).
Impact on Inositol Lipid Metabolism : In ascites tumor cells, OAG was used to study its effect on phosphoinositide metabolism, showing a negative feedback regulation mediated by OAG (Strosznajder & Haeffner, 1989).
Differentiation of Leukemia Cells : OAG has been found to stimulate the differentiation of HL-60 human promyelocytic leukemia cells into macrophage-like cells (McNamara, Schmitt, Wykle, & Daniel, 1984).
Safety And Hazards
Propriétés
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-YRBAHSOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-acetyl-sn-glycerol | |
CAS RN |
86390-77-4 | |
| Record name | 1-Oleoyl-2-acetylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





